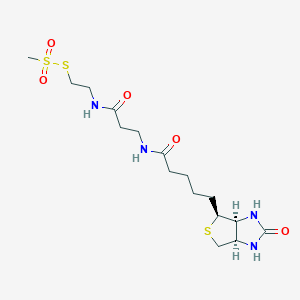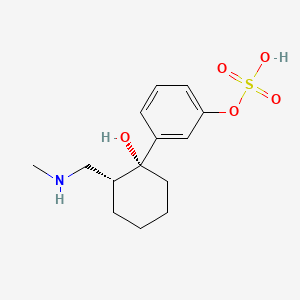
N-Nitroso Nipecotic Acid-d4 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso Nipecotic Acid-d4 (Major) is a deuterated form of N-Nitroso Nipecotic Acid, which is a derivative of nipecotic acid. This compound is often used as a reference standard in various scientific research applications due to its stable isotopic labeling. The deuterium atoms in N-Nitroso Nipecotic Acid-d4 replace the hydrogen atoms, making it useful in mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Nipecotic Acid-d4 typically involves the nitrosation of nipecotic acid-d4. The reaction is carried out under controlled conditions to ensure the selective formation of the N-nitroso derivative. Common reagents used in this process include nitrosating agents such as sodium nitrite and hydrochloric acid. The reaction is usually performed at low temperatures to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of N-Nitroso Nipecotic Acid-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-Nitroso Nipecotic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the nitroso group to a nitro group under oxidative conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: The major product is N-Nitro Nipecotic Acid-d4.
Reduction: The major product is N-Amino Nipecotic Acid-d4.
Substitution: The products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
N-Nitroso Nipecotic Acid-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of nipecotic acid derivatives.
Biology: Employed in metabolic studies to trace the pathways of nipecotic acid metabolism.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Used in the development of analytical methods for quality control and assurance in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-Nitroso Nipecotic Acid-d4 involves its interaction with various molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.
Comparison with Similar Compounds
N-Nitroso Nipecotic Acid-d4 can be compared with other similar compounds such as:
N-Nitroso Nipecotic Acid: The non-deuterated form, which lacks the stable isotopic labeling.
N-Nitroso Proline: Another nitroso derivative with similar chemical properties but different biological activity.
N-Nitroso Pyrrolidine: A structurally related compound with distinct reactivity and applications.
N-Nitroso Nipecotic Acid-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in various research applications.
Properties
CAS No. |
1329834-25-4 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
162.181 |
IUPAC Name |
2,2,6,6-tetradeuterio-1-nitrosopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h5H,1-4H2,(H,9,10)/i3D2,4D2 |
InChI Key |
YGOAQYQGTQBALO-KHORGVISSA-N |
SMILES |
C1CC(CN(C1)N=O)C(=O)O |
Synonyms |
1-Nitroso-3-piperidinecarboxylic Acid-d4; 1-Nitrosonipecotic Acid-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)








